molecular formula C26H44BN3O5Si B3301901 1H-Indole-1-carboxylic acid, 2-borono-5-[[4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-1-piperazinyl]methyl]-, 1-(1,1-dimethylethyl) ester CAS No. 913388-70-2

1H-Indole-1-carboxylic acid, 2-borono-5-[[4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-1-piperazinyl]methyl]-, 1-(1,1-dimethylethyl) ester

Katalognummer: B3301901
CAS-Nummer: 913388-70-2
Molekulargewicht: 517.5 g/mol
InChI-Schlüssel: OTJJVYYKCIQDDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1H-Indole-1-carboxylic acid, 2-borono-5-[[4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-1-piperazinyl]methyl]-, 1-(1,1-dimethylethyl) ester (hereafter referred to as Compound A) is a boronic acid-containing indole derivative with a complex substitution pattern. Its structure features:

  • A tert-butyl ester group at the indole nitrogen (position 1).
  • A boronic acid moiety at position 2.
  • A piperazinylmethyl substituent at position 5, further modified with a tert-butyldimethylsilyl (TBDMS)-protected ethyloxy chain.

This compound is likely utilized in medicinal chemistry as a protease inhibitor (e.g., targeting serine hydrolases) due to the boronic acid group, which can form reversible covalent bonds with catalytic residues . Its structural complexity suggests applications in targeted drug delivery or enzyme inhibition studies.

Eigenschaften

IUPAC Name

[5-[[4-[2-[tert-butyl(dimethyl)silyl]oxyethyl]piperazin-1-yl]methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44BN3O5Si/c1-25(2,3)35-24(31)30-22-10-9-20(17-21(22)18-23(30)27(32)33)19-29-13-11-28(12-14-29)15-16-34-36(7,8)26(4,5)6/h9-10,17-18,32-33H,11-16,19H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJJVYYKCIQDDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)CN3CCN(CC3)CCO[Si](C)(C)C(C)(C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44BN3O5Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20723284
Record name [1-(tert-Butoxycarbonyl)-5-{[4-(2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)piperazin-1-yl]methyl}-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20723284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

517.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913388-70-2
Record name [1-(tert-Butoxycarbonyl)-5-{[4-(2-{[tert-butyl(dimethyl)silyl]oxy}ethyl)piperazin-1-yl]methyl}-1H-indol-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20723284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

The compound 1H-Indole-1-carboxylic acid, 2-borono-5-[[4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-1-piperazinyl]methyl]-, 1-(1,1-dimethylethyl) ester (CAS No. 913388-73-5) is a significant derivative of indole known for its potential biological activities. The indole scaffold is widely recognized in medicinal chemistry for its diverse pharmacological properties, including antiviral, antitumor, and antibacterial activities. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant research findings.

  • Molecular Formula : C22H37BN2O5Si
  • Molecular Weight : 448.4 g/mol
  • Purity : Typically ≥95%
  • Complexity Rating : 606

Biological Activity Overview

Indole derivatives are known to exhibit a wide range of biological activities. The specific compound has been studied primarily for its potential as an HIV integrase inhibitor , which plays a crucial role in the life cycle of HIV by facilitating the integration of viral DNA into the host genome.

Research indicates that compounds containing the indole structure can effectively inhibit integrase strand transfer activity. The indole nucleus is believed to chelate with magnesium ions within the active site of integrase, disrupting its function and thus impeding viral replication.

Case Studies and Experimental Data

A series of studies have evaluated the biological activity of indole derivatives related to the target compound:

  • Integrase Inhibition :
    • A study demonstrated that indole-2-carboxylic acid derivatives could inhibit HIV-1 integrase with an IC50 value as low as 3.11 μM. This suggests that modifications to the indole structure can enhance inhibitory potency against integrase .
    • Further optimization led to compounds exhibiting IC50 values ranging from 0.13 to 6.85 μM, indicating a significant improvement in activity through structural modifications .
  • Structure-Activity Relationship (SAR) :
    • The introduction of halogenated phenyl groups at specific positions on the indole core significantly improved integrase inhibition. For example, compounds with long-chain p-trifluorophenyl or o-fluorophenyl substitutions showed enhanced activity by factors of 5.3 and 6.5 respectively .
    • Hydrolysis of carboxylate groups in certain derivatives also resulted in increased activity, highlighting the importance of functional group positioning for biological efficacy .

Comparative Data Table

CompoundIC50 (μM)Target
Indole-2-carboxylic acid derivative32.37HIV Integrase
Optimized derivative (17a)3.11HIV Integrase
Further optimized derivative (20a)0.13HIV Integrase

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

The compound's indole structure is associated with significant biological activity, making it a candidate for drug discovery. Research has shown that indole derivatives can exhibit:

  • Antioxidant Activity : Indole compounds are known for their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .
  • Neuroprotective Effects : Studies indicate that certain indole derivatives can protect neuronal cells from damage, potentially aiding in the treatment of neurodegenerative diseases like Parkinson's .
  • Anticancer Properties : The boron atom in the compound enhances its reactivity, which may lead to the development of novel anticancer agents through targeted therapies.

Material Science

The boron-containing structure also opens avenues in material science:

  • Sensor Development : Boron compounds are utilized in the creation of sensors due to their ability to interact with various analytes. This compound could be explored for its potential use in chemical sensors.
  • Catalysis : The unique properties of boron make it an excellent candidate for catalytic applications in organic synthesis, particularly in cross-coupling reactions .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Aspects
Indole-3-carboxylic acidIndole core with a carboxylic acid groupSimpler structure; less biological activity reported
5-BromoindoleIndole core with bromine substitutionExhibits different reactivity due to halogen presence
4-MethylpiperazinePiperazine ring without indoleFocused on central nervous system effects; lacks indole's properties

The uniqueness of 1H-Indole-1-carboxylic acid, 2-borono-5-[[4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-1-piperazinyl]methyl]-, 1-(1,1-dimethylethyl) ester lies in its combination of an indole structure with complex substituents that may enhance its reactivity and biological profile compared to simpler analogs .

Case Studies

Research has documented various studies highlighting the effectiveness of indole derivatives:

  • A study on hybrid structures involving indoles demonstrated their potential as selective agonists for dopamine receptors, showcasing their therapeutic relevance in treating Parkinson's disease .
  • Another investigation focused on the antioxidant properties of indole derivatives indicated promising results in reducing oxidative stress markers in cellular models .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues of Compound A include indole derivatives with variations in the boronic acid group, piperazine/piperidine substituents, or protective silyl ethers. Below is a comparative analysis (Table 1):

Compound Name / Identifier Substituent at Position 5 Boronic Acid Position Protective Group Molecular Weight Key Differences
Compound A (Target) Piperazinylmethyl with TBDMS-ethyloxy 2 tert-butyl ester ~600 (estimated) Reference compound
Compound B Piperidinylamino 2 tert-butyl ester 488.36 Replaces piperazine with piperidine; lacks silyl ether
Compound C Morpholinylethoxy 2 tert-butyl ester ~550 (estimated) Morpholine replaces piperazine; shorter chain
Compound D Piperidinylcarbonylamino 2 tert-butyl ester 488.36 Carbonyl linkage instead of methylene; altered steric effects
Compound E Phenylmethoxy Not present tert-butyl ester 337.42 Lacks boronic acid; simpler substitution

Key Observations :

  • Piperazine vs.
  • Silyl Ether Protection : The TBDMS group in Compound A improves metabolic stability by shielding the hydroxyl group from enzymatic degradation .
  • Boronic Acid Positioning : All analogues except Compound E retain the boronic acid at position 2, critical for protease inhibition .

Bioactivity and Target Affinity

Similarity Metrics and Activity Landscapes
  • Tanimoto Coefficient : Computational similarity analysis (Tanimoto index >0.8) identifies Compounds B, C, and D as structurally closest to Compound A . However, Compound E (index <0.5) is dissimilar due to the absence of boronic acid .
  • Activity Cliffs : Despite high structural similarity (>80% Tanimoto), Compound C shows reduced inhibitory activity against trypsin-like proteases compared to Compound A , likely due to the morpholine group’s weaker hydrogen-bonding capacity .
Docking Affinity Variability

Molecular docking studies reveal:

  • Compound A achieves a binding affinity of −9.2 kcal/mol with trypsin, driven by boronic acid interaction with Ser195 and piperazine-NH bonding with Gly193 .
  • Compound B shows lower affinity (−7.8 kcal/mol) due to the loss of one hydrogen bond from piperidine .
  • Compound D ’s carbonyl linker reduces flexibility, leading to suboptimal positioning (−8.1 kcal/mol) .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing this compound, given its boronic acid and silyl ether functional groups?

  • Methodological Answer : Synthesis requires protection/deprotection strategies for the boronic acid and silyl ether moieties. For example, the silyl ether group (dimethylethylsilyloxy) is sensitive to acidic/basic conditions and requires inert atmosphere handling. Boronic acids often require stabilization via esterification or complexation. Evidence from indole-carboxylic acid ester syntheses suggests using sodium acetate in acetic acid for condensation steps . Purification via column chromatography with silica gel or recrystallization (e.g., acetic acid as a solvent) is recommended to isolate intermediates .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • HPLC : To assess purity (>95% threshold for research-grade material).
  • NMR : 1H/13C NMR to confirm substituent positions (e.g., piperazinylmethyl and borono groups).
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., boronic acid esters may require soft ionization techniques).
  • FTIR : To detect functional groups like carbonyl (C=O) and B-O bonds.
    Structural analogs in the evidence emphasize rigorous validation to avoid impurities affecting downstream applications .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods due to potential respiratory irritation (H335 hazard) .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes .
  • Storage : In airtight containers under inert gas (argon/nitrogen) to prevent boronic acid degradation.

Advanced Research Questions

Q. How can crystallography resolve structural ambiguities in this compound, particularly its boronic acid and piperazine conformations?

  • Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) can determine bond angles and torsional strain in the piperazine ring. For boronic acid derivatives, ensure low-temperature data collection (e.g., 100 K) to minimize disorder. The SHELX system is robust for small-molecule refinement, even with complex substituents . Co-crystallization with a stabilizing agent (e.g., diols) may improve crystal quality for boronic acids.

Q. What experimental strategies can address contradictions in reactivity data for the boronic acid group under varying pH conditions?

  • Methodological Answer :

  • pH Titration Studies : Monitor boronic acid ester stability across pH 3–10 using NMR or UV-Vis spectroscopy.
  • Competitive Binding Assays : Compare reactivity with diols (e.g., pinacol) to assess pH-dependent binding affinity.
  • Computational Modeling : DFT calculations (e.g., Gaussian) to predict pKa and tautomeric equilibria.
    Evidence from related indole-boronic esters highlights pH-sensitive aggregation, necessitating buffered reaction conditions .

Q. How can researchers optimize the compound’s stability during long-term storage for biological assays?

  • Methodological Answer :

  • Lyophilization : Freeze-dry in amber vials under vacuum to prevent hydrolysis.
  • Additives : Include antioxidants (e.g., BHT) or desiccants (molecular sieves).
  • Stability Monitoring : Use accelerated stability testing (40°C/75% RH) with periodic HPLC checks.
    Safety data sheets for similar esters recommend inert atmosphere storage to mitigate oxidative degradation .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported synthetic yields for piperazinylmethyl-substituted indoles?

  • Methodological Answer :

  • Reaction Monitoring : Use TLC or in-situ IR to identify side reactions (e.g., piperazine ring opening or silyl ether cleavage).
  • Catalyst Screening : Test Pd/Cu catalysts for Buchwald-Hartwig amination steps, which may improve coupling efficiency.
  • Solvent Optimization : Replace polar aprotic solvents (DMF) with dichloromethane or THF to reduce byproduct formation.
    Analogous syntheses show yield variations due to competing N-alkylation pathways .

Application-Oriented Questions

Q. What in vitro assays are suitable for evaluating this compound’s potential as a protease inhibitor?

  • Methodological Answer :

  • Fluorescence-Based Assays : Use quenched fluorescent substrates (e.g., FRET peptides) to measure inhibition kinetics.
  • Surface Plasmon Resonance (SPR) : To determine binding constants (KD) for target proteases.
  • Cellular Uptake Studies : LC-MS/MS quantification in cell lysates to assess permeability.
    Piperazine derivatives in the evidence demonstrate affinity for enzymatic targets, requiring rigorous buffer optimization (e.g., pH 7.4 PBS) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Indole-1-carboxylic acid, 2-borono-5-[[4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-1-piperazinyl]methyl]-, 1-(1,1-dimethylethyl) ester
Reactant of Route 2
Reactant of Route 2
1H-Indole-1-carboxylic acid, 2-borono-5-[[4-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-1-piperazinyl]methyl]-, 1-(1,1-dimethylethyl) ester

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.